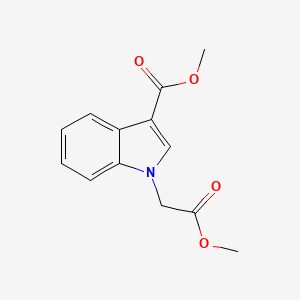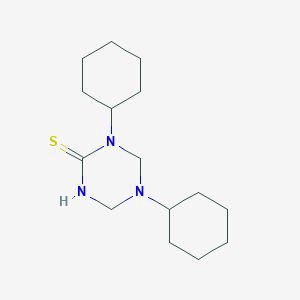![molecular formula C17H18ClN3O3 B5880643 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Wirkmechanismus
The exact mechanism of action of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and alpha-adrenergic receptor antagonist. It has also been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may modulate the activity of the glutamate system.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been found to decrease the levels of glutamate and GABA. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is its ability to cross the blood-brain barrier, making it a promising candidate for various neurological disorders. However, the compound has a relatively short half-life, which may limit its effectiveness in long-term treatments. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit some off-target effects, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. One potential area of investigation is its use in the treatment of drug addiction. It has been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may be able to modulate the reward system in the brain, making it a promising candidate for addiction therapy. Another potential area of investigation is its use in the treatment of traumatic brain injury. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of brain injuries. Finally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may also be investigated for its potential use in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is a promising small molecule compound that has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. While there are some limitations to its use in certain experimental settings, the future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 are numerous and promising.
Synthesemethoden
The synthesis of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 involves several steps. The first step is the preparation of 4-nitrophenol, which is then reacted with 4-chlorobenzyl chloride to obtain 4-chloro-2-nitrophenyl benzyl ether. This compound is then treated with piperazine to obtain 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. The overall yield of this synthesis method is around 40%.
Eigenschaften
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-2-1-3-15(11-14)20-8-6-19(7-9-20)12-13-10-16(21(23)24)4-5-17(13)22/h1-5,10-11,22H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVZRBCNYVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422797 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)


![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
